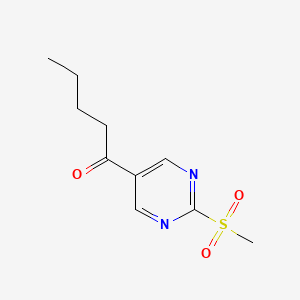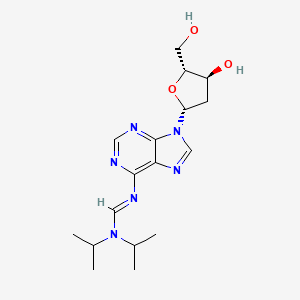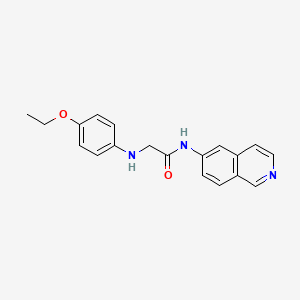
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral compound that belongs to the class of oxazolidines. These compounds are known for their unique structural features, which include a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the enantioselectivity of the reaction. Enzymatic methods, such as the use of carbonyl reductases, have shown promise in producing high yields of the desired enantiomer with excellent stereoselectivity . These methods are advantageous due to their mild reaction conditions and lower environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and stereoselective reactions.
Wirkmechanismus
The mechanism of action of Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3R,5S)-5-hydroxypiperidine-3-carboxylate: Another chiral compound with similar structural features.
Chloromethane: Although not structurally similar, it shares some chemical properties with Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in its ring structure. This makes it particularly valuable in stereoselective synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
CAS-Nummer |
87190-47-4 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
YNOFIABBMDYBNA-MNOVXSKESA-N |
Isomerische SMILES |
CN1[C@H](C[C@H](O1)C(=O)OC)C2=CC=CC=C2 |
Kanonische SMILES |
CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)


![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)






![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

